molecular formula C7H4F3N3O B15280604 2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No.: B15280604
M. Wt: 203.12 g/mol
InChI Key: VKMROMBWPNQKDU-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocyclic compound known for its significant biological activities. This compound has been studied for its potential as a tankyrase inhibitor, stearoyl CoA desaturase inhibitor, Eg5 inhibitor, melanin-concentrating hormone receptor antagonist, and CRF1 receptor antagonist . Its unique structure makes it a valuable scaffold in medicinal chemistry.

Chemical Reactions Analysis

2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium methoxide, triethyl orthoformate, and phosphorous oxychloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the nucleophile-induced rearrangement of pyrrolooxadiazines can yield different regioisomers .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, as a tankyrase inhibitor, it binds to the tankyrase enzyme, preventing its activity and thereby affecting cellular processes such as Wnt signaling . Similarly, as a stearoyl CoA desaturase inhibitor, it interferes with the enzyme’s function, impacting lipid metabolism . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H4F3N3O

Molecular Weight

203.12 g/mol

IUPAC Name

2-(trifluoromethyl)-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)6-11-5(14)4-2-1-3-13(4)12-6/h1-3H,(H,11,12,14)

InChI Key

VKMROMBWPNQKDU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=O)NC(=N2)C(F)(F)F

Origin of Product

United States

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